molecular formula C11H12O2 B14403520 6-Methyl-1,2-dihydronaphthalene-1,2-diol CAS No. 87005-11-6

6-Methyl-1,2-dihydronaphthalene-1,2-diol

Cat. No.: B14403520
CAS No.: 87005-11-6
M. Wt: 176.21 g/mol
InChI Key: RLRCHHJAPMSYLZ-UHFFFAOYSA-N
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Description

6-Methyl-1,2-dihydronaphthalene-1,2-diol is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This diol belongs to a class of compounds known as dihydronaphthalene diols, which are characterized by a naphthalene ring system that has been partially saturated to form a 1,2-dihydronaphthalene structure and features two hydroxyl groups on the adjacent carbon atoms . The specific placement of a methyl group at the 6-position of the ring system can influence its electronic properties and steric profile, making it a compound of interest in various research fields . Similar dihydronaphthalene diol structures are known to serve as key intermediates or model substrates in metabolic studies and enzymatic research . For instance, the unsubstituted parent compound, 1,2-dihydronaphthalene-1,2-diol, is documented as a bacterial metabolite of naphthalene and is used in the study of dihydrodiol dehydrogenase enzymes . The presence of the methyl group in the 6-Methyl derivative makes it a valuable analog for structure-activity relationship studies, potentially in the investigation of catalytic mechanisms or as a building block in synthetic chemistry for the preparation of more complex molecular architectures . The compound has a topological polar surface area of approximately 40.5 Ų . This compound is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87005-11-6

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

6-methyl-1,2-dihydronaphthalene-1,2-diol

InChI

InChI=1S/C11H12O2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2-6,10-13H,1H3

InChI Key

RLRCHHJAPMSYLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(C(C=C2)O)O

Origin of Product

United States

Synthetic Methodologies for 6 Methyl 1,2 Dihydronaphthalene 1,2 Diol and Analogues

Chemoenzymatic Synthetic Routes

Chemoenzymatic approaches leverage the high selectivity of enzymes to perform key stereoselective transformations, often on substrates generated through traditional chemical synthesis. This combination of methods allows for the efficient production of optically pure compounds that can be difficult to obtain through other means.

Enzyme-Catalyzed Dihydroxylation of Naphthalene (B1677914) and Methylnaphthalenes

The direct, stereospecific dihydroxylation of aromatic rings is a hallmark of certain microbial dioxygenase enzymes. These biocatalysts offer a powerful method for producing cis-dihydrodiols from simple aromatic precursors like naphthalene and its methylated derivatives.

Naphthalene dioxygenase (NDO) is a well-studied multi-component enzyme system found in various bacteria, such as Pseudomonas putida, that initiates the degradation of naphthalene. This enzyme catalyzes the syn-dihydroxylation of the aromatic ring, incorporating both atoms of molecular oxygen to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. NDO systems are not limited to their native substrate and have been shown to accept a range of substituted naphthalenes.

When 2-methylnaphthalene (B46627) is presented as a substrate to organisms expressing NDO, such as Pseudomonas sp., the enzyme can catalyze dihydroxylation on the unsubstituted ring. This reaction leads to the formation of the corresponding cis-dihydrodiol, which serves as a precursor to 6-methyl-1,2-dihydronaphthalene-1,2-diol. The regioselectivity of the oxidation is a key feature of NDO systems, typically favoring the less-substituted ring. The enantioselectivity of these enzymes is generally very high, often yielding products with enantiomeric excess (ee) values greater than 98%. While specific yield data for this compound is not extensively reported, studies on analogous substrates provide insight into the efficiency of NDO-catalyzed dihydroxylations.

Representative Dihydroxylation of Naphthalene Analogues by Naphthalene Dioxygenase (NDO) Systems
SubstrateOrganism/Enzyme SourceMajor ProductStereochemistryEnantiomeric Excess (ee%)
NaphthalenePseudomonas putidacis-1,2-Dihydroxy-1,2-dihydronaphthalene(1R,2S)>99%
2-Methoxynaphthalene (B124790)Pseudomonas sp. NCIB 9816/11cis-1,2-Dihydroxy-7-methoxy-1,2-dihydronaphthalene(1R,2S)Not Reported

Similar to NDO, toluene (B28343) dioxygenase (TDO), found in strains like Pseudomonas putida F39/D, is another versatile Rieske non-heme iron dioxygenase capable of catalyzing the cis-dihydroxylation of a wide array of aromatic compounds. While its primary substrate is toluene, TDO exhibits broad substrate specificity and can hydroxylate substituted naphthalenes.

The application of TDO systems to 2-substituted naphthalenes has been shown to produce cis-dihydrodiols. For instance, the oxidation of 2-methoxynaphthalene by TDO-containing organisms results in the formation of (1R,2S)-dihydroxy-6-methoxy-1,2-dihydronaphthalene as the major product. This demonstrates that TDO can exhibit different regioselectivity compared to NDO on the same substrate. This differential selectivity can be exploited to access a wider range of diol isomers. The enantiomeric purity of the products from TDO-catalyzed reactions is typically very high.

Biocatalytic Stereoinversion and Derivatization Strategies

While dioxygenases provide direct access to cis-diols, other biocatalytic methods can be employed to modify these structures or to resolve racemic mixtures. Stereoinversion strategies can be particularly useful for converting a readily available enantiomer into its more synthetically desirable counterpart.

One common approach involves a two-step oxidation-reduction sequence catalyzed by alcohol dehydrogenases (ADHs). An enantioselective oxidation of one enantiomer in a racemic diol mixture to a hydroxy ketone, followed by a stereoselective reduction of the ketone, can lead to the formation of the opposite diol enantiomer. This process, often referred to as deracemization, can theoretically achieve a 100% yield of a single enantiomer. ADHs from various sources, such as Rhodococcus and Thermoanaerobacter, have been utilized for the stereoselective oxidation and reduction of a wide range of alcohols and ketones. While specific applications to this compound are not widely documented, the principles have been established with other vicinal diols.

Derivatization strategies, such as enantioselective acylation catalyzed by lipases, can also be used for the kinetic resolution of racemic dihydronaphthalene diols. In this approach, one enantiomer is selectively acylated, allowing for the separation of the acylated product from the remaining unreacted alcohol enantiomer.

Chemical Synthesis Approaches to Dihydronaphthalene Diols

Purely chemical methods provide an alternative route to dihydronaphthalene diols, offering flexibility in substrate scope and reaction conditions. The primary challenge in chemical synthesis is achieving high enantioselectivity.

Enantioselective Construction of Dihydronaphthalene Diols

A prominent method for the enantioselective synthesis of vicinal diols from alkenes is the Sharpless Asymmetric Dihydroxylation. This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral ligand, typically derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), to direct the dihydroxylation to one face of the double bond. The reaction is highly reliable and predictable for a wide range of olefins, often providing excellent yields and high enantiomeric excess. For the synthesis of 1,2-dihydronaphthalene-1,2-diol (B1198776) and its analogues, this method would be applied to the corresponding dihydronaphthalene precursor. The choice of the chiral ligand (AD-mix-α vs. AD-mix-β) dictates which enantiomer of the diol is formed.

Representative Sharpless Asymmetric Dihydroxylation of Alkenes
SubstrateReagentYield (%)Enantiomeric Excess (ee%)
Styrene (B11656)AD-mix-β9297
trans-StilbeneAD-mix-β95>99
1-PhenylcyclohexeneAD-mix-β9497

Beyond the Sharpless dihydroxylation, other methods for the enantioselective construction of chiral diols have been explored. Chiral phosphoric acid catalysts, for example, have been successfully employed in various asymmetric transformations, including the synthesis of chiral diols through different reaction pathways. These Brønsted acid catalysts can create a chiral environment that directs the stereochemical outcome of the reaction. While direct application to the synthesis of this compound may not be extensively documented, the potential for such catalysts to be used in novel synthetic routes is an active area of research.

Electrochemical Oxidative Annulation for Dihydronaphthalene Systems

Electrochemical methods offer a sustainable and efficient alternative to traditional chemical oxidants for the synthesis of complex molecules. nih.govrsc.orgrsc.org An electrochemical oxidative [4+2] annulation of styrenes has been developed to construct 1,2-dihydronaphthalene (B1214177) systems. chinesechemsoc.orgchinesechemsoc.org This method proceeds under mild conditions without the need for metal catalysts or external oxidants, providing good regioselectivity and diastereoselectivity. chinesechemsoc.orgchinesechemsoc.org The reaction involves the single-electron oxidation of styrenes to generate alkene cation radicals, which then undergo a [4+2] annulation. By carefully selecting the styrenes and utilizing anodic oxidation, the annulation of different styrenes can be achieved, leading to a variety of polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.orgchinesechemsoc.org These products can be further transformed into other valuable structures, including 1,2,3,4-tetrahydronaphthalenes and naphthalenes. chinesechemsoc.orgchinesechemsoc.org This electrochemical approach represents a powerful tool for the formation of multisubstituted six-membered ring compounds from readily available starting materials. chinesechemsoc.orgchinesechemsoc.org

Reactant 1Reactant 2ProductConditions
Styrene derivativeAnother styrene derivativePolysubstituted 1,2-dihydronaphthaleneElectrochemical oxidative [4+2] annulation, undivided cell, no metal catalysts or external oxidants

Synthesis of trans-Dihydronaphthalene Diol Isomers for Research Standards

The synthesis of specific isomers of dihydronaphthalene diols, particularly trans-diols, is crucial for their use as analytical standards in metabolic and environmental studies. These standards are essential for the accurate identification and quantification of PAH metabolites in biological samples. researchgate.net One approach involves the microbial oxidation of naphthols using mutant strains of bacteria like Pseudomonas fluorescens. researchgate.net This biotransformation can lead to the formation of dihydroxynaphthalene isomers through unstable dihydrodiol intermediates. researchgate.net

Chemical methods have also been developed for the stereoselective synthesis of trans-1,2-diol isomers. A notable method involves the catalytic isomerization of cis-1,2-diols to trans-diequatorial-1,2-diols. This process uses triphenylsilanethiol (B78806) (Ph₃SiSH) as a catalyst in the presence of a photoredox catalyst and blue light irradiation. nih.gov This method is highly chemoselective and tolerates a broad range of functional groups, providing a direct route to trans-diol products that are often difficult to access through other synthetic routes. nih.gov The isomerization proceeds through a reversible hydrogen atom transfer pathway mediated by the silanethiol (B8362989) catalyst. nih.gov

Starting MaterialProductReagents and Conditions
cis-1,2-dioltrans-diequatorial-1,2-diolTriphenylsilanethiol (Ph₃SiSH), photoredox catalyst, blue light irradiation

Microbial Biotransformation and Metabolic Pathways of Naphthalene Derivatives

Bacterial Degradation Pathways Initiating with Dioxygenation

The initial and rate-limiting step in the aerobic bacterial degradation of many aromatic hydrocarbons, including naphthalene (B1677914) and its methylated analogs, is the incorporation of both atoms of molecular oxygen into the aromatic nucleus. nih.govresearchgate.net This reaction is catalyzed by a class of enzymes known as dioxygenases.

The enzymatic dihydroxylation of the aromatic ring is a critical step that breaks the aromaticity and introduces hydroxyl groups, making the molecule more susceptible to further degradation. rsc.orgresearchgate.net Naphthalene dioxygenase (NDO), a multicomponent enzyme system, catalyzes the addition of molecular oxygen to one of the aromatic rings of naphthalene to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, commonly known as cis-naphthalene dihydrodiol. nih.govresearchgate.netethz.ch This reaction involves a mononuclear ferrous iron center within the oxygenase component. researchgate.net

In the case of substituted naphthalenes like 2-methylnaphthalene (B46627), dioxygenation typically occurs on the unsubstituted ring. nih.govnih.gov For instance, the degradation of 2-methylnaphthalene can be initiated by dioxygenase attack to form a cis-dihydrodiol. nih.gov This specificity is a common feature of naphthalene dioxygenases, which exhibit a broad substrate range but often show regioselectivity in their attack on substituted aromatic rings. nih.govasm.org

Following the formation of the cis-dihydrodiol, the metabolic pathway continues with the action of dehydrogenases. A cis-dihydrodiol dehydrogenase catalyzes the oxidation of the cis-dihydrodiol, leading to the rearomatization of the ring and the formation of a dihydroxylated naphthalene derivative. nih.govresearchgate.net For example, cis-naphthalene dihydrodiol is converted to 1,2-dihydroxynaphthalene by a specific dehydrogenase. nih.gov

This enzymatic step is crucial as it produces a catechol-like intermediate, which is the substrate for subsequent ring cleavage by other dioxygenases. nih.gov The activity of these dehydrogenases is essential for channeling the initial oxygenated product into the central metabolic pathways for complete mineralization. mdpi.com

Microorganisms Involved in Dihydronaphthalene Biotransformation

A diverse range of bacteria capable of degrading naphthalene and its derivatives have been isolated from various environments. nih.govresearchgate.net These microorganisms often possess the enzymatic machinery to initiate the degradation cascade, starting with the formation of dihydronaphthalene diols.

Members of the genus Pseudomonas are well-known for their metabolic versatility and their ability to degrade a wide array of aromatic compounds. smujo.idnih.gov Several Pseudomonas strains have been shown to metabolize naphthalene and methylnaphthalenes. nih.govunc.edu For example, Pseudomonas putida has been extensively studied for its naphthalene degradation pathway, which proceeds through the formation of cis-naphthalene dihydrodiol. nih.gov Some Pseudomonas strains can utilize 2-methylnaphthalene as their sole source of carbon and energy, indicating the presence of the necessary dioxygenase and dehydrogenase enzymes to process this substituted naphthalene. nih.gov Studies have shown that some Pseudomonas species can metabolize both 1-methylnaphthalene (B46632) and 2-methylnaphthalene. unc.edu

The genus Rhodococcus comprises bacteria with robust catabolic capabilities for a wide variety of organic compounds, including aromatic hydrocarbons. jmb.or.krnih.gov Several Rhodococcus strains have been identified that can grow on naphthalene. nih.gov The degradation pathways in Rhodococcus can vary, with some strains metabolizing naphthalene via catechol and others through gentisate. nih.gov The initial steps, however, typically involve dihydroxylation to form 1,2-dihydroxynaphthalene, implying the intermediary formation of a dihydrodiol. researchgate.netnih.gov

Sphingomonas species are another group of environmentally significant bacteria known for their ability to degrade complex aromatic compounds. nih.govasm.orgnih.gov Sphingomonas paucimobilis, for instance, has been shown to metabolize various methylnaphthalene isomers. nih.govnih.gov The metabolic pathways in Sphingomonas can be complex, with evidence for both ring dioxygenation and oxidation of the methyl group. nih.govnih.gov When ring dioxygenation occurs on a substituted naphthalene, it leads to the formation of dihydrodiols, which are then channeled into ring fission pathways. nih.govnih.gov

Enzymology of Naphthalene Metabolism: 1,2-Dihydroxynaphthalene Dioxygenase

Following the initial aerobic oxidation of a methylated naphthalene to a cis-dihydrodiol (e.g., 6-Methyl-1,2-dihydronaphthalene-1,2-diol) and subsequent dehydrogenation to the corresponding diol (e.g., 6-Methyl-1,2-dihydroxynaphthalene), the next critical step is the cleavage of the aromatic ring. This reaction is catalyzed by the enzyme 1,2-dihydroxynaphthalene dioxygenase (EC 1.13.11.56). nih.govresearchgate.net This enzyme is an extradiol ring-cleavage dioxygenase, meaning it cleaves the bond between the two hydroxyl-bearing carbon atoms. nih.gov

The enzyme catalyzes the incorporation of molecular oxygen into the dihydroxylated naphthalene substrate, leading to the formation of 2-hydroxy-2H-chromene-2-carboxylate. creative-enzymes.comwikipedia.org This ring-fission product is then further metabolized, channeling the carbon into central metabolic pathways like the Krebs cycle. mdpi.com 1,2-dihydroxynaphthalene dioxygenase is a key component of the naphthalene degradation pathway in numerous bacteria, including various species of Pseudomonas. nih.govnih.gov

Enzyme Characterization and Kinetics

1,2-Dihydroxynaphthalene dioxygenase has been purified and characterized from several bacterial sources. The enzyme isolated from Pseudomonas putida NCIB 9816 has a subunit molecular weight of approximately 19,000 Da. nih.gov In contrast, the enzyme from a naphthalenesulfonic acid-degrading bacterium, strain BN6, is composed of eight identical subunits, each with a molecular weight of about 33,000 Da. nih.govresearchgate.net

Kinetic studies reveal the enzyme's affinity for its substrates. For the enzyme from P. putida, the Michaelis constant (Kₘ) for its primary substrate, 1,2-dihydroxynaphthalene, was determined to be 2.8 x 10⁻⁴ M. nih.gov The enzyme also exhibits activity towards other catecholic compounds, though at lower rates. For example, it can oxidize 3-methylcatechol (B131232) and 4-methylcatechol (B155104) at rates of 3% and 1.5%, respectively, compared to its activity with 1,2-dihydroxynaphthalene. nih.gov The Kₘ for 3-methylcatechol was found to be 1.5 x 10⁻⁴ M. nih.gov The enzyme from strain BN6 also shows broad substrate specificity, cleaving various hydroxy-1,2-dihydroxynaphthalenes as well as 2,3- and 3,4-dihydroxybiphenyl, catechol, 3-methylcatechol, and 4-methylcatechol. nih.govresearchgate.net

Table 1: Kinetic Properties of 1,2-Dihydroxynaphthalene Dioxygenase from Pseudomonas putida
SubstrateKₘ (M)Relative Activity (%)
1,2-Dihydroxynaphthalene2.8 x 10⁻⁴100
3-Methylcatechol1.5 x 10⁻⁴3.0
4-MethylcatecholNot Determined1.5

Cofactor Requirements and Inhibition Studies

The catalytic activity of 1,2-dihydroxynaphthalene dioxygenase is dependent on the presence of a metal cofactor. Studies on the enzyme from multiple bacterial sources have demonstrated an absolute requirement for ferrous iron (Fe²⁺) for maximal activity. nih.govcreative-enzymes.comnih.gov The inactive apoenzyme can be reactivated by anaerobic incubation with ferrous sulfate (B86663) or ferrous ammonium (B1175870) sulfate. nih.gov

The enzyme is susceptible to inhibition by metal-chelating agents, which confirms the essential role of the iron cofactor. nih.gov Compounds such as o-phenanthroline, 8-hydroxyquinoline, 2,2'-dipyridyl, and bathophenanthroline (B157979) sulfonate have been shown to be effective inhibitors. nih.gov The enzyme's activity is also inhibited by other metal ions, including Cu²⁺, Co²⁺, and Fe³⁺. nih.gov Furthermore, the enzyme is sensitive to oxidative damage; it is slowly inactivated upon standing in aerated buffers, a process that is accelerated by the presence of hydrogen peroxide (H₂O₂). nih.gov This inactivation is believed to be related to the oxidation of the active-site Fe²⁺ to the ferric (Fe³⁺) state. nih.gov The inclusion of thiol reagents like 2-mercaptoethanol (B42355) can help protect the enzyme from loss of activity. nih.gov

Table 2: Inhibitors of 1,2-Dihydroxynaphthalene Dioxygenase
Inhibitor ClassExamples
Metal Chelatorso-phenanthroline, 8-hydroxyquinoline, 2,2'-dipyridyl
Metal IonsCu²⁺, Co²⁺, Fe³⁺
Oxidizing AgentsHydrogen Peroxide (H₂O₂)

Metabolic Diversity and Substrate Specificity in Methylated Naphthalene Degradation

The microbial degradation of methylated naphthalenes is characterized by a significant diversity of pathways and enzymatic capabilities across different bacterial genera. nih.gov The initial and often rate-limiting step is catalyzed by naphthalene dioxygenase (NDO), a multicomponent enzyme system that exhibits remarkably broad substrate specificity. nih.govnih.gov This enzyme is responsible for the initial dihydroxylation of the aromatic ring, which for 2-methylnaphthalene, would yield this compound.

Organisms such as Pseudomonas, Sphingomonas, Rhodococcus, and Marinobacter are known to degrade various methylnaphthalenes. nih.govnih.gov The NDO from Pseudomonas sp. strain NCIB 9816-4, for example, can oxidize a wide range of substituted and unsubstituted aromatic hydrocarbons. nih.gov Its action on 1-methylnaphthalene results in the formation of cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. nih.gov Similarly, Sphingomonas paucimobilis 2322 can metabolize various mono-, di-, and trimethylnaphthalene isomers. nih.gov The substrate specificity of NDO is determined by the amino acid residues within its active site; site-directed mutagenesis studies have shown that altering specific residues, such as phenylalanine at position 352, can change the site of oxidation and the stereochemistry of the products. nih.govnih.gov

Metabolic diversity is also evident in the different strategies bacteria employ to attack methylated naphthalenes. While ring dioxygenation is a common route for mineralization (the "carbon source pathway"), some bacteria utilize an alternative "detoxification pathway". nih.gov In this route, the initial attack is on the methyl group itself, catalyzed by a monooxygenase activity of NDO or a different hydroxylase. nih.govnih.gov This leads to the formation of a hydroxymethylnaphthalene, which is subsequently oxidized to the corresponding naphthoic acid and often excreted into the medium as a dead-end product. nih.gov The choice between ring dihydroxylation and methyl group hydroxylation can depend on the specific bacterial strain and the structure of the methylnaphthalene isomer. For instance, S. paucimobilis tends to initiate metabolism via methyl group monooxygenation when a methyl group is present on each ring, whereas ring dioxygenation of the unsubstituted ring is favored when two methyl groups are on a single ring. nih.gov This metabolic versatility underscores the adaptability of microorganisms to the complex mixtures of polycyclic aromatic hydrocarbons found in contaminated environments. unc.edu

Table 3: Examples of Microbial Transformation Products from Methylated Naphthalenes
OrganismSubstrateKey Products of Initial OxidationPathway Type
Pseudomonas putida CSV861-Methylnaphthalenecis-1,2-Dihydroxy-1,2-dihydro-8-methylnaphthaleneRing Dioxygenation
Pseudomonas putida CSV861-Methylnaphthalene1-Hydroxymethylnaphthalene → 1-Naphthoic acidMethyl Group Oxidation (Detoxification)
Sphingomonas paucimobilis 23222,6-Dimethylnaphthalene2-Hydroxymethyl-6-methylnaphthalene → 6-Methyl-2-naphthoic acidMethyl Group Oxidation
Sphingomonas paucimobilis 23222,3-DimethylnaphthaleneMethyl-substituted salicylates (via dihydrodiol)Ring Dioxygenation

Stereochemical Aspects in the Study of Dihydronaphthalene Diols

Enantiopure Synthesis and Isolation of Dihydronaphthalene Diols

The production of enantiomerically pure dihydronaphthalene diols is of significant interest for various applications, including their use as chiral synthons in organic synthesis. A highly effective method for achieving this is through enzymatic dihydroxylation, which mimics the natural metabolic pathways of aromatic compounds.

Enzymatic Dihydroxylation:

Microbial dioxygenase enzymes, particularly naphthalene (B1677914) 1,2-dioxygenase (NDO) from Pseudomonas species, have demonstrated remarkable stereoselectivity in the oxidation of aromatic substrates. nih.govnih.gov These enzyme systems catalyze the cis-dihydroxylation of the aromatic ring to yield cis-dihydrodiols with high enantiomeric excess (ee). nih.gov For substituted naphthalenes, such as 6-methylnaphthalene, the regioselectivity and stereoselectivity of the dihydroxylation are crucial. Research on related substituted naphthalenes suggests that enzymes like NDO can selectively oxidize the unsubstituted ring, leading to the formation of a specific enantiomer of the corresponding diol. nih.govnih.gov

The general reaction for the enzymatic dihydroxylation of a substituted naphthalene is as follows:

Substituted Naphthalene + O₂ + NAD(P)H + H⁺ → cis-(1R,2S)-Dihydroxy-1,2-dihydro-(substituted)naphthalene + NAD(P)⁺

While specific data for the enzymatic dihydroxylation of 6-methylnaphthalene to 6-Methyl-1,2-dihydronaphthalene-1,2-diol is not extensively detailed in readily available literature, the well-established activity of naphthalene dioxygenase on a wide range of substituted aromatic compounds strongly supports its applicability. ethz.ch The expected product from the action of NDO on 6-methylnaphthalene would be the (+)-cis-(1R,2S)-dihydroxy-1,2-dihydro-6-methylnaphthalene.

Isolation of Enantiopure Diols:

Following the enzymatic conversion, the isolation and purification of the enantiopure diol are critical. Standard chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are typically employed. For the separation of enantiomers, chiral HPLC is a powerful tool. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. chiralpedia.comhplc.eu Polysaccharide-based CSPs, for instance, are widely used for the resolution of a variety of chiral compounds, including diols.

Diastereoselective Control in Dihydronaphthalene Synthesis

In addition to enantioselectivity, controlling the diastereoselectivity of the dihydroxylation is essential, as it determines the relative orientation of the two hydroxyl groups (syn or anti).

Chemical methods for the dihydroxylation of alkenes, the precursors to dihydronaphthalene diols, often employ reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation and methods involving epoxidation followed by ring-opening for anti-dihydroxylation. However, achieving high diastereoselectivity in the synthesis of dihydronaphthalene diols can be challenging.

Recent advancements have explored the use of biomimetic iron catalysts that mimic the action of dioxygenase enzymes. These catalysts can promote the syn-dihydroxylation of naphthalenes with high selectivity. The steric and electronic properties of the catalyst's ligands play a crucial role in directing the stereochemical outcome of the reaction.

Method Typical Diastereoselectivity Key Reagents/Catalysts
Enzymatic Dihydroxylationcis (syn)Naphthalene Dioxygenase (NDO)
Chemical syn-DihydroxylationsynOsmium Tetroxide (OsO₄)
Biomimetic CatalysissynSterically encumbered Iron catalysts

Enantiomeric Purity Determination in Chiral Diol Research

Accurately determining the enantiomeric purity (enantiomeric excess, ee) of a chiral diol is fundamental in stereoselective synthesis. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

As mentioned earlier, chiral HPLC is a primary method for both separating and quantifying enantiomers. By using a suitable chiral stationary phase, the two enantiomers of this compound can be resolved into two distinct peaks. The ratio of the areas of these peaks directly corresponds to the enantiomeric composition of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is another powerful technique for determining enantiomeric excess. nih.gov

Chiral Derivatizing Agents: The chiral diol is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different NMR spectra, and the integration of specific, well-resolved signals for each diastereomer allows for the calculation of the original enantiomeric ratio.

Chiral Solvating Agents: The chiral diol forms transient diastereomeric complexes with a CSA in the NMR solvent. This interaction can induce chemical shift differences between the enantiomers, allowing for their quantification.

Recent developments in NMR methodology include the use of chiral boron agents which can form stable cyclic esters with 1,2-diols, leading to significant chemical shift non-equivalence in the ¹H NMR spectra of the resulting diastereomeric complexes, enabling accurate ee determination.

Technique Principle Advantages
Chiral HPLCDifferential interaction with a chiral stationary phase.Direct separation and quantification.
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR spectra.High accuracy and precision.
NMR with Chiral Solvating AgentsFormation of transient diastereomeric complexes leading to chemical shift differences.Non-destructive to the sample.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Analysis of Dihydronaphthalene Diols

Chromatographic methods are fundamental for the separation and quantification of dihydronaphthalene diols from complex biological and environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of metabolites of methylnaphthalenes, including diol derivatives. nih.gov This method is particularly useful for profiling metabolites in biological samples, such as urine, to assess exposure to parent compounds like 1- and 2-methylnaphthalene (B46627). nih.gov The process typically involves enzymatic hydrolysis of conjugated metabolites, followed by extraction and derivatization to increase the volatility and thermal stability of the analytes for GC analysis. nih.gov

In the context of 6-Methyl-1,2-dihydronaphthalene-1,2-diol, GC-MS analysis would involve the derivatization of the diol functional groups, commonly through silylation, to produce trimethylsilyl (B98337) (TMS) ethers. These derivatives are more amenable to GC separation and produce characteristic mass spectra upon electron ionization. The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a unique fingerprint that allows for its identification by comparison to spectral libraries or known standards. pomics.com GC-MS has been successfully employed to identify various metabolites of methylnaphthalenes, providing insights into their metabolic pathways. nih.gov

Table 1: Representative GC-MS Parameters for the Analysis of Dihydronaphthalene Diol Metabolites (as TMS derivatives)

ParameterValue
GC Column Capillary column (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program 50 °C (2 min), then ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 50-550

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of dihydronaphthalene diols. sigmaaldrich.com It is particularly advantageous for the separation of non-volatile or thermally labile compounds that are not suitable for GC analysis without derivatization. wur.nl HPLC methods can be adapted for both normal-phase and reversed-phase separations, offering flexibility in analyzing a wide range of polar and nonpolar compounds. hawachhplccolumn.com

In research involving dihydronaphthalene diols, HPLC is often coupled with detectors such as Diode Array Detectors (DAD) or Fluorescence Detectors (FLD) for sensitive and selective detection. wur.nl Chiral stationary phases can be employed in HPLC to separate enantiomers of chiral diols, which is crucial for studying the stereoselectivity of metabolic pathways. researchgate.net The choice of mobile phase and column chemistry is critical for achieving optimal separation of closely related isomers. hawachhplccolumn.com

Table 2: Illustrative HPLC Conditions for the Analysis of Dihydronaphthalene Diols

ParameterCondition
Column Reversed-phase C18 or chiral stationary phase
Mobile Phase Gradient of acetonitrile (B52724) and water or methanol (B129727) and water
Flow Rate 0.5 - 1.5 mL/min
Detector UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD)
Injection Volume 10 - 50 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including this compound. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the unambiguous assignment of its structure. scielo.br

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information on chemical shifts and coupling constants. researchgate.net Two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between protons and carbons, further confirming the molecular structure. scielo.br

A significant application of NMR spectroscopy in the study of diols is the determination of their relative and absolute stereochemistry. nih.govnih.gov For 1,2-diols, the relative stereochemistry (syn or anti) can often be determined by analyzing the coupling constants between the protons on the carbon atoms bearing the hydroxyl groups. nih.gov The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, which is in turn dictated by the relative stereochemistry. nih.gov

The absolute configuration of chiral diols can be determined using NMR in conjunction with chiral derivatizing agents or by analyzing the NMR spectra of derivatives at different temperatures. nih.govresearchgate.net For instance, the formation of acetonides from 1,3-diols leads to conformationally rigid systems where the ¹³C NMR chemical shifts of the acetonide carbons are indicative of the relative stereochemistry. univ-lemans.frwordpress.com

Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with a chiral substrate to form a mixture of diastereomers. nih.gov These diastereomers exhibit distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers of the original compound. rsc.orgrsc.org This technique is particularly valuable for determining the enantiomeric excess (ee) of chiral diols. rsc.orgrsc.org

Various CDAs have been developed for the enantiodiscrimination of diols, including chiral boric acids and α-methoxy-α-phenylacetic acid (MPA). researchgate.netrsc.org The derivatization reaction is typically fast and proceeds to completion, and the resulting diastereomers often show well-resolved signals in the ¹H or ¹³C NMR spectrum, with significant chemical shift nonequivalence (ΔΔδ). rsc.orgrsc.org

Table 3: Examples of Chiral Derivatizing Agents for NMR Analysis of Diols

Chiral Derivatizing AgentResulting DerivativeNMR Nucleus Observed
Chiral Boric AcidsDiastereomeric Boronate Esters¹H, ¹³C
α-Methoxy-α-phenylacetic acid (MPA)Diastereomeric MPA Esters¹H
2-Formylphenylboronic acid and enantiopure α-methylbenzylamineDiastereomeric Iminoboronate Esters¹H

Mass Spectrometry in Mechanistic and Metabolic Studies

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules. In the context of this compound, MS is instrumental in mechanistic and metabolic studies. nih.gov It can be used to identify and characterize metabolites formed from the parent compound, 6-methylnaphthalene. nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. nih.gov In MS/MS, a specific ion (the precursor ion) is selected and subjected to fragmentation, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the structure of the precursor ion. This technique has been used to study the dissociation channels of ionized dihydronaphthalene, providing insights into its chemical reactivity. nih.gov

In metabolic studies, MS is often coupled with a chromatographic separation technique, such as GC-MS or LC-MS. This allows for the separation of complex mixtures of metabolites before their detection and identification by the mass spectrometer. Isotope labeling studies, where a stable isotope is incorporated into the parent compound, can be used in conjunction with MS to trace the metabolic fate of the compound. nih.gov

Computational Chemistry and Mechanistic Elucidation of Dihydronaphthalene Transformations

Computational Studies on Reaction Mechanisms and Pathways

Computational studies, particularly those employing density functional theory (DFT), have been pivotal in mapping out the reaction pathways for the dihydroxylation of naphthalene (B1677914) and its derivatives by Rieske non-heme iron dioxygenases like NDO. nih.govnih.gov While direct computational studies on the transformation of 6-Methyl-1,2-dihydronaphthalene-1,2-diol are limited, extensive research has focused on its enzymatic synthesis from methyl-substituted naphthalenes.

The catalytic cycle of NDO involves the activation of molecular oxygen at a mononuclear non-heme iron center. nih.govumn.edu Theoretical models have proposed that a key reactive intermediate is a ferric-hydroperoxo (Fe³⁺-OOH) species. nih.govnih.gov DFT calculations suggest that this species is responsible for the initial attack on the aromatic ring of the substrate. nih.gov

One of the proposed mechanisms, supported by computational evidence, involves the formation of an epoxide intermediate. nih.govebi.ac.uk The Fe³⁺-OOH complex is thought to attack one of the double bonds of the naphthalene ring, leading to the formation of an epoxide. This is followed by a nucleophilic attack of the iron-bound hydroxide, resulting in the opening of the epoxide ring to form the cis-dihydrodiol product. ebi.ac.uk The calculated energy barriers for this pathway are consistent with the observed reaction rates, making it a plausible mechanism. nih.gov

Another potential pathway that has been investigated computationally is the involvement of a high-valent iron-oxo species, such as Fe⁵⁺=O. umn.edu However, DFT studies have indicated that the formation of such a species may have a higher energy barrier compared to the mechanism involving the ferric-hydroperoxo intermediate. nih.govdiva-portal.org

For methyl-substituted naphthalenes, computational studies have explored the competition between two main reaction pathways: dioxygenation of the aromatic ring and monooxygenation of the methyl group. nih.govnih.govresearchgate.net The outcome of the reaction is highly dependent on the positioning of the substrate within the enzyme's active site. nih.gov

Table 1: Key Computational Methods and Findings on NDO Reaction Mechanisms

Computational MethodSystem StudiedKey Findings
Density Functional Theory (DFT)Naphthalene dihydroxylation by NDOA ferric-hydroperoxo (Fe³⁺-OOH) intermediate is the likely oxidizing species. nih.govnih.gov
DFTNaphthalene dihydroxylation by NDOThe reaction likely proceeds through an epoxide intermediate. nih.govebi.ac.uk
Quantum Mechanics/Molecular Mechanics (QM/MM)Naphthalene dihydroxylation by NDOThe protein environment plays a crucial role in stabilizing key intermediates and transition states.
Molecular Dynamics (MD) SimulationsSubstrate access in NDOSubstrate entry into the active site is a critical step, controlled by a channel. researchgate.netbohrium.comacs.org

Theoretical Investigations of Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of NDO are remarkable, and theoretical investigations have been crucial in understanding the molecular basis for this precision. The formation of a specific isomer of methyl-1,2-dihydronaphthalene-1,2-diol is not random but is dictated by the interactions between the methylnaphthalene substrate and the amino acid residues in the enzyme's active site.

Molecular docking and molecular dynamics (MD) simulations have been employed to model the binding of various substrates, including methyl-substituted naphthalenes, into the active site of NDO. nih.govub.ac.id These studies have shown that the substrate's orientation is a key determinant of the reaction's outcome. nih.gov The active site of NDO is a hydrophobic pocket, and the positioning of the substrate is governed by a combination of steric and electronic factors. nih.gov

A critical amino acid residue that has been extensively studied, both experimentally and computationally, for its role in controlling regioselectivity and stereoselectivity is Phenylalanine 352 (Phe352). nih.gov Computational models have demonstrated that this residue acts as a "gatekeeper," influencing how the substrate docks in the active site. nih.gov Mutations at this position can dramatically alter the product distribution. For instance, replacing the bulky phenylalanine with a smaller amino acid like valine can create more space in the active site, allowing the substrate to bind in a different orientation and leading to the formation of different regio- and stereoisomers. nih.gov

Theoretical studies have shown that for 2-methylnaphthalene (B46627), the preferred binding orientation places the unsubstituted ring closer to the iron center, leading to dihydroxylation at the 7,8-positions. However, minor orientations can lead to attack on the substituted ring. The methyl group's position influences the electronic properties of the naphthalene ring system, which can also play a role in directing the enzymatic attack.

Table 2: Influence of Phe352 Mutations on Product Regioselectivity (Theoretical Predictions)

NDO VariantSubstratePredicted Major ProductPredicted Minor Product
Wild-Type (Phe352)BiphenylBiphenyl cis-2,3-dihydrodiolBiphenyl cis-3,4-dihydrodiol
F352VBiphenylBiphenyl cis-3,4-dihydrodiolBiphenyl cis-2,3-dihydrodiol
F352ABiphenylBiphenyl cis-3,4-dihydrodiolBiphenyl cis-2,3-dihydrodiol

Molecular Modeling for Enzyme-Substrate Interactions

Molecular modeling techniques, including homology modeling, molecular docking, and molecular dynamics simulations, have provided invaluable atomic-level details of the interactions between NDO and its substrates. ub.ac.id These models have helped to rationalize the broad substrate specificity of NDO and the factors that govern its catalytic activity. nih.gov

The crystal structure of NDO has served as a template for numerous computational studies. nih.gov Molecular docking simulations have been used to predict the binding modes of a wide range of aromatic hydrocarbons, including methylnaphthalenes, within the active site. nih.govresearchgate.net These simulations reveal that the substrate is typically held in place by hydrophobic interactions with residues such as phenylalanine, leucine, and valine. nih.gov

Molecular dynamics simulations have offered a dynamic view of the enzyme-substrate complex, showing how the protein's flexibility can accommodate different substrates and influence their positioning for catalysis. bohrium.comacs.orgacs.org These simulations have also highlighted the importance of a substrate access channel that guides the substrate from the solvent to the buried active site. researchgate.netbohrium.com The shape and properties of this channel can act as an initial filter for potential substrates.

For methyl-substituted naphthalenes, molecular modeling suggests that the methyl group can have a significant impact on the binding orientation. The enzyme's active site must accommodate the additional bulk of the methyl group, and this can lead to specific orientations that favor either ring dihydroxylation or methyl group hydroxylation. nih.govnih.gov The interplay between the substrate's shape and the active site's topology is a key factor in determining the reaction's course.

Table 3: Key Amino Acid Residues in the NDO Active Site Interacting with Substrates (from Molecular Modeling)

ResidueLocationPostulated Role in Substrate Interaction
Phe202Active Site PocketSteric hindrance and shaping the active site.
Asp205Near Iron CenterInvolved in electron transfer. ebi.ac.uk
His208Iron LigandCoordination of the catalytic iron. nih.gov
His213Iron LigandCoordination of the catalytic iron. nih.gov
Val260Active Site PocketHydrophobic interactions with the substrate.
Phe352Active Site EntranceControls substrate access and orientation, influencing regioselectivity. nih.gov
Asp362Iron LigandCoordination of the catalytic iron. nih.gov

Applications in Advanced Organic Synthesis

6-Methyl-1,2-dihydronaphthalene-1,2-diol and Analogues as Chiral Building Blocks

Enantiopure cis-dihydrodiols, such as this compound, are powerful chiral building blocks due to the dense arrangement of useful functional groups within a stereochemically defined structure. enamine.netsigmaaldrich.com The value of these synthons lies in the predictable three-dimensional arrangement of their diol and diene functionalities, which can be manipulated selectively to build complex chiral molecules. organicreactions.org

The synthetic utility of this compound stems from several key reactions:

Diol Protection and Derivatization: The vicinal diol can be protected, often as a cyclic acetal (B89532) (e.g., an acetonide), to prevent its reaction while transformations are carried out on the diene portion of the molecule. This simple step enables a wide range of selective modifications.

Diene Reactions: The conjugated diene system is reactive in various transformations. It readily participates in cycloaddition reactions, most notably the Diels-Alder reaction, to form new six-membered rings. This approach provides a direct route to constructing intricate polycyclic frameworks.

Oxidative Cleavage: The double bonds of the diene can be cleaved through methods like ozonolysis. This reaction breaks open the carbocyclic ring to yield highly functionalized, chiral acyclic products that can serve as precursors for a variety of other molecules.

Through the strategic application of these reactions, chemists can leverage the inherent chirality of this compound to access a wide array of enantiomerically pure compounds, including intermediates for pharmaceuticals and natural products. en-academic.comresearchgate.net

Table 1: Representative Transformations of Arene cis-Diols as Chiral Building Blocks This table illustrates common reactions for the general class of arene cis-diols, which are applicable to this compound.

Reaction TypeReagentsProduct TypeSynthetic Value
ProtectionAcetone, Acid CatalystAcetonide-protected diolEnables selective reaction at the diene.
CycloadditionMaleic anhydride (B1165640) (Dienophile)Polycyclic adductRapid construction of molecular complexity.
Oxidative CleavageOzone (O₃), then a reducing agentChiral dicarbonyl compoundsAccess to functionalized acyclic synthons.
DehydrogenationDihydrodiol DehydrogenaseCatechol derivativeFormation of substituted aromatic compounds. nih.gov

Utility as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Chiral diols are a cornerstone of asymmetric catalysis, where they are frequently employed as ligands for transition metals or as organocatalysts in their own right. nih.gov The two hydroxyl groups of this compound are positioned with a fixed spatial relationship, making the molecule suitable for creating a well-defined chiral environment around a catalytic center.

When used as a ligand, the diol can coordinate to a metal atom (e.g., titanium, ruthenium, copper). This generates a chiral Lewis acid complex that can catalyze reactions such as allylations, conjugate additions, or Diels-Alder reactions, inducing high levels of enantioselectivity in the product. nih.gov The steric and electronic properties of the dihydronaphthalene backbone influence the precise geometry of the catalyst, which is crucial for effective stereochemical control.

Furthermore, chiral diols can function as Brønsted acid organocatalysts. In this role, the hydroxyl groups engage in hydrogen bonding with a substrate, activating it for nucleophilic attack within a chiral pocket. This mode of catalysis has proven effective for reactions like asymmetric Morita-Baylis-Hillman and aldol (B89426) reactions. organic-chemistry.org While specific applications of this compound in this context are an area of ongoing research, its structural similarity to proven diol catalysts, like BINOL and TADDOL derivatives, highlights its significant potential. nih.gov

Precursors for Synthesis of Complex Polycyclic Aromatic Structures and Heterocycles

The core structure of this compound is a versatile platform for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems. nih.govrsc.org The key to this utility is the ability to selectively transform the partially saturated ring into a fully aromatic system or to use it as a scaffold for building additional rings.

A primary transformation is the conversion of the cis-diol to its corresponding catechol (a 1,2-dihydroxyaromatic compound). This is often accomplished with high efficiency using a dihydrodiol dehydrogenase enzyme, which restores the aromaticity of the naphthalene (B1677914) ring system. nih.gov The resulting 6-methylnaphthalene-1,2-diol is a valuable intermediate that can be further elaborated using cross-coupling reactions or other methods of aromatic functionalization.

Alternatively, the diene moiety can serve as a handle for annulation reactions. For instance, a [4+2] cycloaddition with a suitable dienophile builds a new six-membered ring onto the dihydronaphthalene core. nih.gov Subsequent chemical steps can then be used to modify this new ring, leading to complex and often rigid polycyclic structures that are of interest in materials science and medicinal chemistry. researchgate.net

Derivatization for Novel Material Science Research

The application of this compound in material science is an emerging field of investigation. The potential in this area stems from the molecule's unique combination of chirality, rigidity, and defined functional groups, which can be exploited to create advanced materials with ordered structures.

One potential application is in the synthesis of chiral polymers. The two hydroxyl groups provide reactive sites for polymerization reactions, allowing the diol to be incorporated as a monomer into polyesters, polycarbonates, or polyurethanes. The inherent chirality and rigidity of the dihydronaphthalene unit would be imparted to the polymer backbone, potentially inducing helical structures and leading to materials with unique chiroptical properties.

Another area of exploration is the development of liquid crystals. researchgate.net Molecules with rigid, well-defined shapes are often essential components of liquid crystalline phases. Derivatization of the diol with long alkyl chains or other mesogenic groups could produce molecules capable of self-assembly into ordered liquid crystal structures. Furthermore, the ability of the diol to form complexes with metals opens possibilities for creating novel organometallic materials with catalytic or electronic functionalities. nih.gov While concrete examples remain specialized, the fundamental structure of this compound makes it a promising candidate for the design of next-generation functional materials.

Q & A

Basic: What experimental models are recommended for preliminary toxicity assessment of 6-Methyl-1,2-dihydronaphthalene-1,2-diol?

Methodological Answer:
Preliminary toxicity screening should prioritize in vitro models (e.g., human hepatocyte cultures or bacterial mutagenicity assays like Ames test) to evaluate hepatic, renal, and genotoxic endpoints. For in vivo studies, rodent models (rats/mice) are standard, with exposure routes (oral, inhalation, dermal) selected based on anticipated environmental or occupational pathways . Dose selection should follow OECD guidelines, starting with subacute exposures (14–28 days) and monitoring systemic effects (e.g., body weight, organ histopathology, hematological parameters) as outlined in Table B-1 of the Toxicological Profile .

Basic: What analytical techniques are validated for quantifying this compound in environmental matrices?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV/Vis detection or mass spectrometry (LC-MS/MS) is preferred for quantification in water or soil samples. For volatile derivatives, gas chromatography (GC-MS) with solid-phase microextraction (SPME) can enhance sensitivity. Method validation must include spike-recovery tests (70–120% recovery) and limit of detection (LOD) determination using calibration curves with internal standards (e.g., deuterated analogs). Environmental monitoring protocols from the Toxicological Profile’s biomonitoring section provide further guidance .

Advanced: How can researchers resolve discrepancies in reported toxicological data across studies?

Methodological Answer:
Discrepancies often arise from variations in exposure duration, species-specific metabolism, or methodological bias. To address this:

Conduct a risk-of-bias assessment using tools like Table C-6/C-7 (e.g., randomization adequacy, outcome reporting completeness) to exclude low-confidence studies .

Perform interspecies toxicokinetic modeling to adjust for metabolic differences (e.g., murine vs. human CYP450 activity).

Apply systematic review frameworks (see Appendix B ), prioritizing peer-reviewed studies with robust dose-response data and explicit inclusion criteria (e.g., route, health outcomes).

Advanced: What factorial design approaches are optimal for studying synergistic effects with polycyclic aromatic hydrocarbons (PAHs)?

Methodological Answer:
A 2×2 full factorial design is recommended to evaluate interactions between this compound and co-occurring PAHs (e.g., benzo[a]pyrene). Key steps:

Define independent variables (e.g., compound concentration, exposure duration).

Randomize treatment groups to control confounding factors (e.g., age, sex).

Measure interactive effects on endpoints like DNA adduct formation or oxidative stress markers.

Analyze via ANOVA with interaction terms, ensuring power analysis (≥80%) to detect significance .

Basic: What are the critical parameters for synthesizing this compound with high purity?

Methodological Answer:
Synthesis typically involves dihydroxylation of 6-Methyl-1,2-dihydronaphthalene using osmium tetroxide or microbial catalysts (e.g., Pseudomonas dioxygenases). Key parameters:

  • Reaction temperature : 25–40°C to balance yield and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water).
  • Purity validation : NMR (¹H/¹³C) and HPLC-UV (≥95% purity). Related esterification methods (e.g., dimethyl esters ) can inform protecting group strategies.

Advanced: How can transcriptomic profiling elucidate the mechanistic pathways of this compound-induced toxicity?

Methodological Answer:

Exposure model : Treat human cell lines (e.g., HepG2) at IC₅₀ doses for 24–48 hours.

RNA sequencing : Use Illumina platforms to identify differentially expressed genes (DEGs) in pathways like oxidative stress (Nrf2/KEAP1) or apoptosis (BAX/BCL2).

Bioinformatics validation : Cross-reference DEGs with databases (KEGG, Reactome) and confirm via qRT-PCR.

Integration with toxicokinetics : Corrogate findings with metabolomic data (e.g., glutathione depletion) .

Basic: What inclusion criteria should guide literature reviews for hazard identification?

Methodological Answer:
Prioritize studies that:

  • Specify exposure routes (inhalation, oral, dermal) and durations relevant to human scenarios.
  • Report quantitative dose-response relationships (NOAEL/LOAEL).
  • Use validated biomarkers (e.g., urinary 1,2-dihydroxynaphthalene for metabolic activation).
    Table B-1 provides a template for filtering studies by health outcomes (e.g., hepatic/renal effects) and species.

Advanced: How to address data gaps in environmental fate modeling of this compound?

Methodological Answer:

Experimental determination : Measure soil/water partition coefficients (Kd) and biodegradation half-lives under aerobic/anaerobic conditions.

Computational modeling : Apply EPI Suite or QSARs to predict persistence/bioaccumulation.

Sensitivity analysis : Identify high-impact parameters (e.g., hydrolysis rate) for targeted experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.